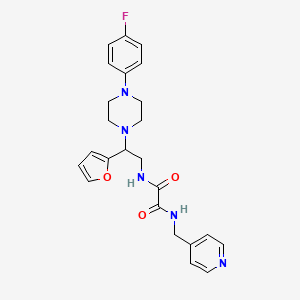
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C24H26FN5O3 and its molecular weight is 451.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a fluorophenyl group , a furan ring , and an oxalamide moiety . These structural components contribute to its biological activity and potential utility in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C23H25FN4O3 |
| Molecular Weight | 425.46 g/mol |
| CAS Number | 877632-33-2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical pathways:
- Adenosine A2A Receptor Antagonism : Studies have indicated that this compound may act as an antagonist for the adenosine A2A receptor, which plays a significant role in neuroprotection and anti-inflammatory responses.
- Histone Demethylase Inhibition : The compound has been investigated for its potential as an inhibitor of histone demethylases, particularly KDM4 and KDM5 subfamilies. Such inhibition can influence gene expression and is being explored for anticancer therapies .
1. Anticancer Activity
Research has demonstrated that the compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7, with IC50 values indicating effective cytotoxicity at micromolar concentrations .
2. Neuroprotective Effects
Given its structural similarities to known neuroactive compounds, this compound shows promise in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing neuroinflammation .
3. Anti-inflammatory Properties
The compound's ability to antagonize the adenosine A2A receptor suggests potential anti-inflammatory effects, making it a candidate for conditions characterized by chronic inflammation.
Case Studies and Research Findings
Recent studies have focused on optimizing this compound's structure to enhance its biological activity:
- Synthesis and Optimization : The synthesis involves multiple steps, starting with the formation of the piperazine intermediate followed by alkylation with furan derivatives. This synthetic pathway is crucial for yielding compounds with desired pharmacological profiles .
- In Vivo Studies : Animal models have shown that treatment with this compound can suppress tumor growth significantly, indicating its potential as an effective anticancer agent .
Propriétés
IUPAC Name |
N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O3/c25-19-3-5-20(6-4-19)29-11-13-30(14-12-29)21(22-2-1-15-33-22)17-28-24(32)23(31)27-16-18-7-9-26-10-8-18/h1-10,15,21H,11-14,16-17H2,(H,27,31)(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQBMLCDUGMZAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CC=NC=C3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














